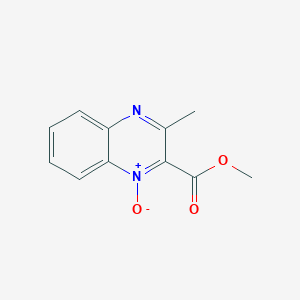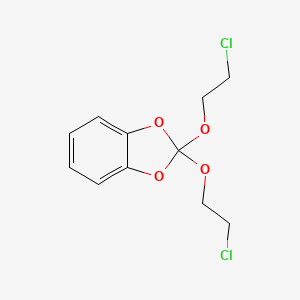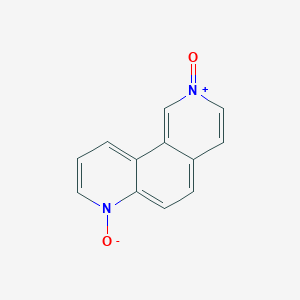
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H20N2O2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, which has significant implications in both industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-methoxyethanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
H2NCH2CH2NH2+2CH3OCH2CH2OH→N1,N2-Bis(2-methoxyethyl)ethane-1,2-diamine+2H2O
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process, ensuring a consistent and high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a chelating agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The compound’s methoxyethyl groups can also participate in hydrogen bonding and other interactions, further influencing its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with aminoethyl groups instead of methoxyethyl groups.
N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine: Contains hydroxyethyl groups, leading to different reactivity and binding properties.
Diethylene glycol dimethyl ether: Similar ether structure but lacks the diamine functionality.
Uniqueness
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine is unique due to its combination of methoxyethyl groups and diamine functionality, which provides a balance of hydrophilicity and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
61482-73-3 |
|---|---|
Molekularformel |
C8H20N2O2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N,N'-bis(2-methoxyethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-11-7-5-9-3-4-10-6-8-12-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
YTIYNMTWXOYBGM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCCNCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)

![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

